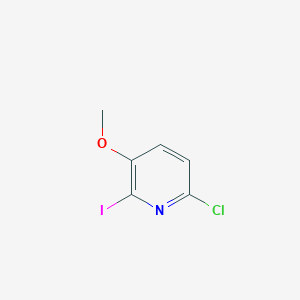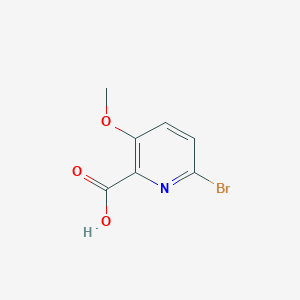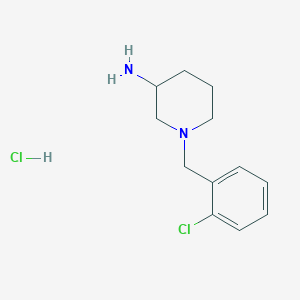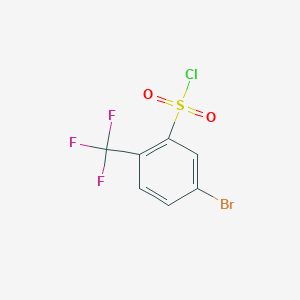
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride
Descripción general
Descripción
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H3BrClF3O2S and a molecular weight of 323.51 g/mol . It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a sulfonyl chloride group attached to a benzene ring.
Mecanismo De Acción
Target of Action
It’s known that sulfonyl chloride compounds often act as electrophiles in organic synthesis reactions . They can react with various nucleophiles, including amines, alcohols, and carboxylic acids, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively .
Mode of Action
The mode of action of 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reaction with nucleophiles. The sulfonyl chloride group (-SO2Cl) is highly reactive due to the good leaving group (Cl-) and the strong electrophilic sulfur center . When a nucleophile attacks the sulfur atom, it displaces the chloride ion, leading to the formation of a new bond .
Biochemical Pathways
The compound’s reactivity suggests it could participate in various organic synthesis reactions, potentially affecting a wide range of biochemical pathways depending on the specific nucleophiles it encounters .
Result of Action
The result of the action of this compound is the formation of new compounds through its reaction with nucleophiles . The exact molecular and cellular effects would depend on the specific nucleophiles it reacts with and the context of the reaction.
Métodos De Preparación
The synthesis of 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of 5-bromo-2-(trifluoromethyl)benzenesulfonyl chloride with appropriate reagents under controlled conditions . One common method involves the use of sulfuryl chloride (SO2Cl2) as a chlorinating agent in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out at low temperatures to ensure the selective formation of the desired product.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
-
Substitution Reactions: : This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in the presence of a suitable solvent .
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfonamides. These reactions typically require specific oxidizing or reducing agents such as hydrogen peroxide (H2O2) for oxidation or lithium aluminum hydride (LiAlH4) for reduction .
-
Coupling Reactions: : It can also be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds .
Aplicaciones Científicas De Investigación
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride has several scientific research applications:
-
Chemistry: : It is used as a reagent in organic synthesis for the preparation of various functionalized aromatic compounds. Its ability to undergo substitution and coupling reactions makes it valuable in the synthesis of complex molecules .
-
Biology: : The compound is used in the modification of biomolecules such as peptides and proteins. It can be employed to introduce sulfonyl chloride groups into biomolecules, which can then be further modified for various biological studies .
-
Medicine: : In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its reactivity and functional groups make it suitable for the development of new drug candidates .
-
Industry: : The compound is used in the production of agrochemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile building block in industrial processes .
Comparación Con Compuestos Similares
5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride can be compared with other similar compounds such as:
-
2-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: : This compound has similar reactivity and applications but differs in the position of the bromine and trifluoromethyl groups on the benzene ring .
-
4-(Trifluoromethyl)benzenesulfonyl chloride: : This compound lacks the bromine atom but has similar reactivity due to the presence of the trifluoromethyl and sulfonyl chloride groups .
-
5-Bromo-2-methoxybenzenesulfonyl chloride: : This compound has a methoxy group instead of a trifluoromethyl group, which affects its reactivity and applications .
The unique combination of the bromine, trifluoromethyl, and sulfonyl chloride groups in this compound makes it a valuable compound in various chemical and industrial applications.
Propiedades
IUPAC Name |
5-bromo-2-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O2S/c8-4-1-2-5(7(10,11)12)6(3-4)15(9,13)14/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBLOYYPXCFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S(=O)(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856572 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375065-87-4 | |
| Record name | 5-Bromo-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


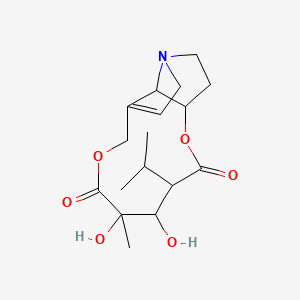
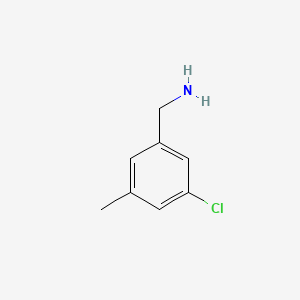
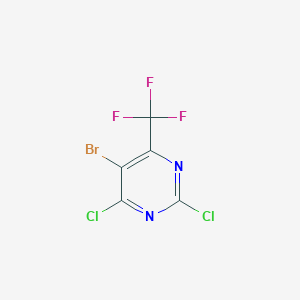
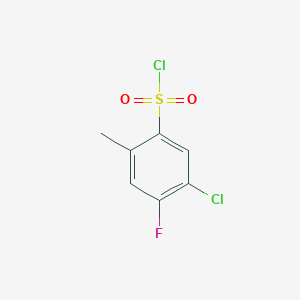
![7-{[(2-aminoethyl)sulfanyl]methyl}-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
![3-(5,7-Dimethyl-2-oxo-3-phenyl-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B3032210.png)
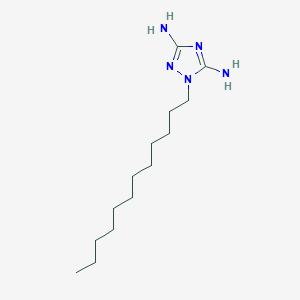
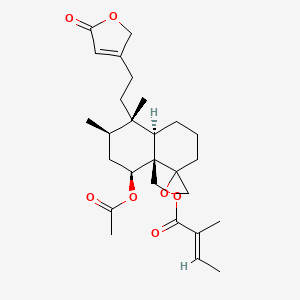
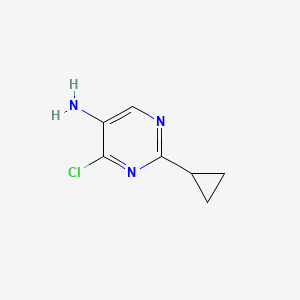
![2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3032217.png)
